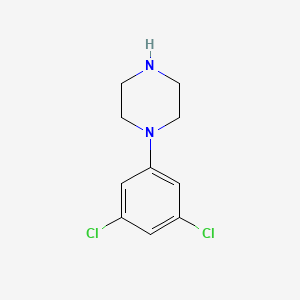

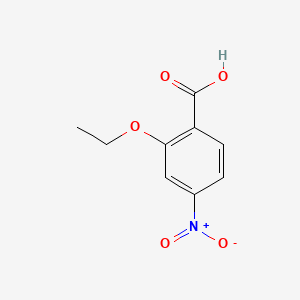

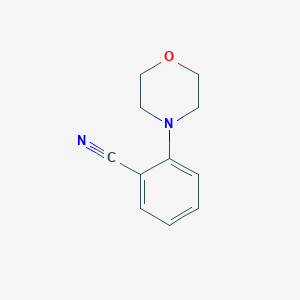

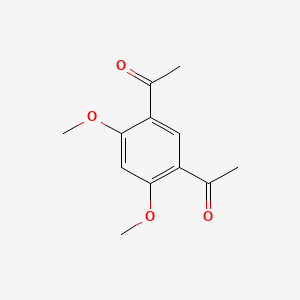

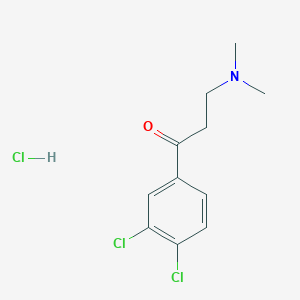

1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride

概要

説明

準備方法

合成経路と反応条件: トリパノソーマ阻害剤 1 の合成は、コア構造の調製から始まり、その生物学的活性を高める官能基の導入まで、複数のステップが含まれます。合成経路は通常、以下を含みます。

コア構造の形成: これは、適切な芳香族化合物とハロゲン化剤を反応させて、ハロゲン原子を導入することで行われます。

官能基の修飾: ハロゲン化された中間体は、アミン、スルホンアミド、またはカルボキサミドなどの官能基を導入するために、さまざまな求核剤と反応させられます.

工業生産方法: トリパノソーマ阻害剤 1 の工業生産は、同様の合成経路に従いますが、規模が大きくなります。このプロセスは、以下を含みます。

バッチ反応: コア構造と後続の中間体を製造するために、工業用反応器で大量のバッチ反応が行われます。

精製: 粗生成物は、結晶化、蒸留、またはクロマトグラフィーなどの技術を使用して精製され、高純度の最終化合物が得られます.

化学反応の分析

反応の種類: トリパノソーマ阻害剤 1 は、以下を含むさまざまな化学反応を受けます。

酸化: この化合物は、酸化されてさまざまな酸化状態を形成することができ、その生物学的活性に影響を与える可能性があります。

還元: 還元反応は官能基を修飾し、化合物の効力を変化させる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主な生成物: これらの反応で形成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はさまざまな酸化形態をもたらす可能性があり、置換反応はさまざまな置換誘導体を生み出す可能性があります .

科学的研究の応用

トリパノソーマ阻害剤 1 は、幅広い科学研究に応用されています。

化学: トリパノチオンレダクターゼや関連する酵素の阻害を研究するためのモデル化合物として使用されます。

生物学: この化合物は、トリパノソーマ属とその代謝経路の生物学を理解するための研究に使用されます。

医学: トリパノソーマ阻害剤 1 は、睡眠病やシャーガス病などのトリパノソーマ属が引き起こす病気の治療における潜在的な治療用途について調査されています.

作用機序

トリパノソーマ阻害剤 1 は、トリパノソーマ属における酸化還元バランスの維持に不可欠な酵素であるトリパノチオンレダクターゼを阻害することで効果を発揮します。 この酵素を阻害することで、この化合物は寄生虫の活性酸素種の解毒能力を阻害し、酸化ストレスと細胞死をもたらします . 分子標的には、トリパノチオンレダクターゼの活性部位が含まれ、ここでこの化合物は結合し、酵素がその反応を触媒するのを防ぎます .

類似化合物:

メラルソプロール: 後期睡眠病の治療に使用される3価のヒ素化合物。

エフロニチン: オルニチン脱炭酸酵素の阻害剤であり、睡眠病の併用療法に使用されます。

ニフルチモックス: シャーガス病の治療に使用されるニトロフラン化合物.

比較: トリパノソーマ阻害剤 1 は、トリパノチオンレダクターゼの選択的な阻害においてユニークであり、一方、メラルソプロールやエフロニチンなどの他の化合物は、異なる酵素や経路を標的としています。 この特異性は、トリパノソーマ阻害剤 1 を、副作用が少なく、耐性発生のリスクが低い、新しい治療法を開発するための有望な候補としています .

類似化合物との比較

Melarsoprol: A trivalent arsenical compound used to treat late-stage sleeping sickness.

Eflornithine: An inhibitor of ornithine decarboxylase, used in combination therapy for sleeping sickness.

Nifurtimox: A nitrofuran compound used to treat Chagas disease.

Comparison: Antitrypanosomal agent 1 is unique in its selective inhibition of trypanothione reductase, whereas other compounds like melarsoprol and eflornithine target different enzymes and pathways. This specificity makes antitrypanosomal agent 1 a promising candidate for developing new treatments with potentially fewer side effects and reduced risk of resistance .

特性

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO.ClH/c1-14(2)6-5-11(15)8-3-4-9(12)10(13)7-8;/h3-4,7H,5-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRKQCKNKRZOPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1=CC(=C(C=C1)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10386943 | |

| Record name | 1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75144-12-6 | |

| Record name | 75144-12-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。